molecular formula C17H27NO4 B11834958 1,2-Propanediol, 3-nitro-1-(4-octylphenyl)-

1,2-Propanediol, 3-nitro-1-(4-octylphenyl)-

Cat. No.: B11834958
M. Wt: 309.4 g/mol
InChI Key: DEWYDRYRAHOGBA-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- is a chemical compound with the molecular formula C17H25NO3. This compound is characterized by the presence of a nitro group (-NO2) and an octylphenyl group attached to a propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- can be achieved through several synthetic routes. One common method involves the nitration of 1-(4-octylphenyl)-1,2-propanediol using nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding aldehydes or ketones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products

    Reduction: 1,2-Propanediol, 3-amino-1-(4-octylphenyl)-

    Oxidation: 1,2-Propanediol, 3-nitro-1-(4-octylphenyl) ketone

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-1-(4-octylphenyl)-1-propanone
  • 3-Nitro-1-(4-octylphenyl)propan-1-ol
  • Fingolimod Hydrochloride

Uniqueness

1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- is unique due to its specific structural features, including the presence of both a nitro group and an octylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

3-nitro-1-(4-octylphenyl)propane-1,2-diol

InChI

InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)17(20)16(19)13-18(21)22/h9-12,16-17,19-20H,2-8,13H2,1H3

InChI Key

DEWYDRYRAHOGBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(C(C[N+](=O)[O-])O)O

Origin of Product

United States

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